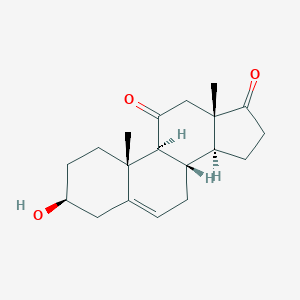

11-Ketodehydroepiandrosterone

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

(3S,8S,9S,10R,13S,14S)-3-hydroxy-10,13-dimethyl-2,3,4,7,8,9,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene-11,17-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H26O3/c1-18-8-7-12(20)9-11(18)3-4-13-14-5-6-16(22)19(14,2)10-15(21)17(13)18/h3,12-14,17,20H,4-10H2,1-2H3/t12-,13-,14-,17+,18-,19-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULUCIWJVXFEWAS-OSJMQMFZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC(CC1=CCC3C2C(=O)CC4(C3CCC4=O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@@H](CC1=CC[C@@H]3[C@@H]2C(=O)C[C@]4([C@H]3CCC4=O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H26O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701043175 | |

| Record name | 11-Ketodehydroepiandrosterone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701043175 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

302.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17520-02-4 | |

| Record name | 11-Ketodehydroepiandrosterone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701043175 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biosynthesis and Endogenous Production of 11 Oxygenated C19 Steroids

Adrenal Cortex as a Primary Site of Origin for 11-Oxygenated Androgen Precursors

The journey of 11-oxygenated C19 steroids begins predominantly within the adrenal cortex, the outer region of the adrenal glands. oup.comescholarship.orgnih.gov This exclusivity is attributed to the localized expression of a key enzyme that initiates their synthesis. oup.com While some studies have explored the possibility of gonadal production, the expression of the necessary enzymatic machinery in the testes and ovaries is negligible compared to the adrenal glands. oup.comescholarship.orgnih.gov The synthesis of these androgens is under the control of the hypothalamic-pituitary-adrenal (HPA) axis, stimulated by adrenocorticotropic hormone (ACTH), further cementing their adrenal origin. oup.combioscientifica.com

Role of Cytochrome P450 11β-Hydroxylase (CYP11B1) in 11-Oxygenation

The commitment step in the biosynthesis of 11-oxygenated androgens is the 11β-hydroxylation of androstenedione (B190577), a reaction catalyzed by the enzyme cytochrome P450 11β-hydroxylase (CYP11B1). oup.comnih.govrupahealth.com CYP11B1 is primarily located in the zona fasciculata and zona reticularis of the adrenal cortex. nih.govrupahealth.com Its main physiological role is in the final step of cortisol synthesis. nih.gov However, its ability to act on androstenedione and testosterone (B1683101) as substrates is what gives rise to the 11-oxygenated androgen family. nih.gov The indispensable role of this enzyme is underscored by the observation that individuals with CYP11B1 deficiency have negligible levels of 11-oxygenated androgens. nih.gov

Formation Pathways of 11β-Hydroxyandrostenedione

The primary precursor for the most abundant circulating 11-oxygenated androgen, 11β-hydroxyandrostenedione (11OHA4), is androstenedione. oup.com The biosynthesis follows the Δ⁵ pathway, where pregnenolone (B344588) is converted to dehydroepiandrosterone (B1670201) (DHEA) by CYP17A1. oup.com DHEA is then converted to androstenedione by 3β-hydroxysteroid dehydrogenase type 2 (HSD3B2). oup.com Subsequently, CYP11B1 catalyzes the 11β-hydroxylation of androstenedione to form 11OHA4. oup.com While CYP11B1 can also hydroxylate testosterone to produce 11β-hydroxytestosterone (11OHT), the relatively low levels of adrenal testosterone synthesis mean that the vast majority of circulating 11-oxygenated androgens originate from 11OHA4. oup.com Although a minor pathway for 11OHA4 synthesis from cortisol has been suggested, it is not considered a significant contributor. rupahealth.comoup.com

Peripheral Tissue Conversions and Metabolic Pathways of 11-Oxygenated C19 Steroids

Contribution of 11β-Hydroxysteroid Dehydrogenase Type 2 (11β-HSD2)

The enzyme 11β-hydroxysteroid dehydrogenase type 2 (11β-HSD2) plays a pivotal role in the metabolism of 11-oxygenated androgens. oup.comrupahealth.com This enzyme is abundantly expressed in mineralocorticoid target tissues such as the kidney. oup.comnih.gov Its primary function in this context is the conversion of cortisol to the inactive cortisone (B1669442). oup.comwikipedia.org However, it also efficiently catalyzes the oxidation of 11β-hydroxyandrostenedione (11OHA4) and 11β-hydroxytestosterone (11OHT) to their respective 11-keto forms. oup.comnih.gov This conversion is a critical prerequisite for the generation of the potent androgen, 11-ketotestosterone (B164220) (11KT), as 11OHA4 itself is not a substrate for the subsequent activating enzyme. oup.com

Generation of 11-Ketoandrostenedione from Precursors

The action of 11β-HSD2 on 11OHA4 results in the formation of 11-ketoandrostenedione (11KA4). oup.comrupahealth.com This conversion primarily takes place in peripheral tissues expressing 11β-HSD2, and the resulting 11KA4 is then released into circulation. oup.com While the adrenal gland does produce low levels of 11KA4 directly, the majority of this steroid is generated through peripheral metabolism. oup.com The conversion of 11OHA4 to 11KA4 is considered a key step in the activation pathway of 11-oxygenated androgens. oup.comendocrine-abstracts.org

Downstream Metabolism to Potent 11-Oxygenated Androgens

The inactive precursors, 11OHA4 and 11KA4, undergo further metabolism in peripheral tissues to yield potent androgens that can activate the androgen receptor. oup.comnih.gov This downstream conversion is what imbues the 11-oxygenated steroid pathway with its physiological and pathological significance.

The generation of the potent androgen 11-ketotestosterone (11KT) from 11KA4 is catalyzed by the enzyme aldo-keto reductase 1C3 (AKR1C3), also known as 17β-hydroxysteroid dehydrogenase type 5. nih.govrupahealth.com AKR1C3 is expressed in various peripheral tissues, including adipose tissue and the prostate. oup.comnih.gov Notably, the conversion of 11KA4 to 11KT by AKR1C3 is reported to be more efficient than the conversion of androstenedione to testosterone. researchgate.net

Furthermore, 11KT can be further metabolized by 5α-reductase to form 11-ketodihydrotestosterone (B1662675) (11KDHT), an androgen with potency comparable to dihydrotestosterone (B1667394) (DHT). nih.govbioscientifica.comnih.gov This 5α-reduction can occur in tissues expressing steroid 5α-reductase enzymes (SRD5A1 and SRD5A2). nih.gov The metabolic cascade from adrenal-derived precursors to potent androgens like 11KT and 11KDHT in peripheral tissues underscores the complexity of androgen synthesis and action.

Table 1: Key Enzymes in the Biosynthesis and Metabolism of 11-Oxygenated C19 Steroids

| Enzyme | Abbreviation | Primary Function in this Pathway | Location(s) |

|---|---|---|---|

| Cytochrome P450 11β-Hydroxylase | CYP11B1 | Catalyzes the 11β-hydroxylation of androstenedione to 11β-hydroxyandrostenedione (11OHA4). oup.comnih.gov | Adrenal Cortex (zona fasciculata and reticularis). nih.govrupahealth.com |

| 11β-Hydroxysteroid Dehydrogenase Type 2 | 11β-HSD2 | Converts 11OHA4 to 11-ketoandrostenedione (11KA4). oup.comrupahealth.com | Peripheral tissues, notably the kidney. oup.comnih.gov |

| Aldo-keto Reductase 1C3 | AKR1C3 | Converts 11KA4 to the potent androgen 11-ketotestosterone (11KT). nih.govrupahealth.com | Peripheral tissues (e.g., adipose, prostate). oup.comnih.gov |

| Steroid 5α-Reductase | SRD5A | Converts 11KT to the highly potent androgen 11-ketodihydrotestosterone (11KDHT). nih.govnih.gov | Peripheral tissues (e.g., skin, prostate). nih.gov |

Enzymatic Conversion of 11-Ketoandrostenedione to 11-Ketotestosterone by 17β-Hydroxysteroid Dehydrogenase (AKR1C3)

The conversion of 11-ketoandrostenedione (11KA4) to the potent androgen 11-ketotestosterone (11KT) is a critical activation step in the peripheral tissues. This reaction is catalyzed by the enzyme aldo-keto reductase family 1 member C3 (AKR1C3), also known as 17β-hydroxysteroid dehydrogenase type 5. oup.com AKR1C3 is expressed in various tissues, including adipose tissue, where it plays a significant role in androgen generation. oup.com The conversion of 11KA4 to 11KT by AKR1C3 is a prerequisite for the subsequent formation of even more potent androgens. oup.com The androgenic activity of 11KT is comparable in potency and efficacy to testosterone. karger.com

| Substrate | Enzyme | Product | Tissue Location of Enzyme |

|---|---|---|---|

| 11-Ketoandrostenedione (11KA4) | AKR1C3 (17β-HSD5) | 11-Ketotestosterone (11KT) | Adipose Tissue, Prostate |

5α-Reduction of 11-Ketotestosterone to 11-Ketodihydrotestosterone by Steroid 5α-Reductase (SRD5A)

Following its formation, 11-ketotestosterone (11KT) can undergo further metabolism through 5α-reduction to form 11-ketodihydrotestosterone (11KDHT), a highly potent androgen. plos.orgbioscientifica.com This conversion is catalyzed by the steroid 5α-reductase (SRD5A) family of enzymes. plos.orgbioscientifica.com Interestingly, there are differences in the efficiency of this conversion by the various SRD5A isoenzymes. While testosterone is readily converted by both SRD5A1 and SRD5A2, 11KT is a substrate for SRD5A2 but not SRD5A1. bioscientifica.comresearchgate.net

The resulting 11KDHT is a potent androgen, with activity comparable to dihydrotestosterone (DHT). bioscientifica.com However, most studies have not been able to reliably quantify 11KDHT in human serum under normal physiological conditions, suggesting that its systemic concentrations are very low. bioscientifica.comresearchgate.net Despite this, the intratumoral production of 11KDHT may still be relevant in certain conditions like castration-resistant prostate cancer. bioscientifica.com In vitro studies have shown that both 11KT and 11KDHT are metabolized at a slower rate compared to testosterone and DHT, which could lead to their accumulation within certain tissues. nih.gov

| Substrate | Enzyme | Product | Enzyme Activity |

|---|---|---|---|

| 11-Ketotestosterone (11KT) | SRD5A1 | 11-Ketodihydrotestosterone (11KDHT) | No significant conversion bioscientifica.comresearchgate.net |

| SRD5A2 | Efficiently catalyzes conversion researchgate.netfrontiersin.org |

Enzymatic Regulation and Interconversion Dynamics Within 11 Oxygenated C19 Steroid Metabolism

Characterization of Key Steroidogenic Enzymes Involved in 11-Oxygenated Pathways

The metabolic cascade leading to the formation of 11-oxy C19 steroids involves several key enzymes primarily located in the adrenal glands and peripheral tissues.

Cytochrome P450 11β-hydroxylase (CYP11B1): This mitochondrial enzyme is almost exclusively expressed in the zona fasciculata and zona reticularis of the adrenal cortex. wikipedia.orgaem-sbem.com Its primary role in this pathway is the initial and rate-limiting step: the 11β-hydroxylation of adrenal-derived androstenedione (B190577) (A4) to produce 11β-hydroxyandrostenedione (11OHA4). oup.comnih.gov CYP11B1 is also responsible for the final step in cortisol synthesis, converting 11-deoxycortisol to cortisol. taylorandfrancis.comnih.gov

11β-Hydroxysteroid Dehydrogenase Type 2 (11β-HSD2): This enzyme is crucial for the activation of 11-oxygenated androgens. endocrine-abstracts.org It is predominantly expressed in mineralocorticoid target tissues, with the kidney being the major site of its expression, followed by the colon and salivary glands. oup.com 11β-HSD2 catalyzes the conversion of 11OHA4 to 11-ketoandrostenedione (11KA4). oup.comendocrine-abstracts.org In glucocorticoid metabolism, its main function is to convert active cortisol to inactive cortisone (B1669442), thereby protecting the mineralocorticoid receptor from excessive stimulation. researchgate.netwikipedia.org

Aldo-Keto Reductase 1C3 (AKR1C3): Also known as 17β-hydroxysteroid dehydrogenase type 5 (HSD17B5), this enzyme is found in various peripheral tissues, including adipose tissue and the prostate. aem-sbem.comoup.com AKR1C3 is a key enzyme that catalyzes the peripheral conversion of androgen precursors into active androgens. researchgate.net Specifically, it converts 11KA4 into the potent androgen 11-ketotestosterone (B164220) (11KT). oup.comresearchgate.net

11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1): This enzyme is expressed in glucocorticoid target tissues such as the liver and adipose tissue. oup.com It primarily functions as a reductase in intact cells, converting cortisone back to active cortisol. nih.gov In the context of 11-oxyandrogens, it opposes the action of 11β-HSD2 by converting 11KA4 back to 11OHA4 and inactivating the potent androgen 11KT to the less potent 11β-hydroxytestosterone (11OHT). oup.com

Table 1: Key Enzymes in 11-Oxygenated C19 Steroid Metabolism

| Enzyme | Gene | Location | Primary Function in 11-Oxy Pathway |

| Cytochrome P450 11β-hydroxylase | CYP11B1 | Adrenal Cortex (Mitochondria) | Converts androstenedione to 11β-hydroxyandrostenedione (11OHA4). wikipedia.orgaem-sbem.comnih.gov |

| 11β-Hydroxysteroid Dehydrogenase Type 2 | HSD11B2 | Kidney, Colon, Salivary Glands | Converts 11OHA4 to 11-ketoandrostenedione (11KA4). oup.comendocrine-abstracts.org |

| Aldo-Keto Reductase 1C3 | AKR1C3 | Adipose Tissue, Prostate | Converts 11KA4 to 11-ketotestosterone (11KT). oup.comresearchgate.net |

| 11β-Hydroxysteroid Dehydrogenase Type 1 | HSD11B1 | Liver, Adipose Tissue | Converts 11KA4 to 11OHA4; inactivates 11KT to 11β-hydroxytestosterone (11OHT). oup.com |

Substrate Specificity and Reversibility of Enzymatic Reactions in 11-Oxygenated Steroidogenesis

The direction of metabolic flux within the 11-oxygenated steroid pathway is determined by the substrate specificity and reaction kinetics of the involved enzymes.

The synthesis is initiated by CYP11B1 , which hydroxylates C19 steroids like androstenedione and testosterone (B1683101) at the 11β-position, producing 11β-hydroxyandrostenedione (11OHA4) and 11β-hydroxytestosterone (11OHT), respectively. aem-sbem.com

The subsequent step is catalyzed by 11β-HSD2 , which acts as a dehydrogenase. It specifically converts 11β-hydroxysteroids into their 11-keto forms. wikipedia.org Its key contribution to this pathway is the conversion of 11OHA4 to 11-ketoandrostenedione (11KA4). oup.comendocrine-abstracts.org This reaction is critical as 11KA4 is the direct precursor to the potent androgen 11-ketotestosterone. endocrine-abstracts.org The action of 11β-HSD2 is largely considered unidirectional (dehydrogenation) in its physiological context of protecting the mineralocorticoid receptor. physiology.org

In contrast, 11β-HSD1 exhibits bidirectional activity, capable of both dehydrogenase and reductase functions. wikipedia.orgnih.gov However, within intact cells, it predominantly functions as a reductase. nih.gov This enzyme can convert 11KA4 back to 11OHA4, effectively reversing the action of 11β-HSD2. oup.com This reversibility creates a dynamic equilibrium, modulating the levels of available precursors for potent androgen synthesis.

AKR1C3 demonstrates specificity for converting 11KA4 to 11-ketotestosterone (11KT). researchgate.net Studies have shown that AKR1C3 catalyzes the conversion of 11KA4 to 11KT much more efficiently than the conversion of androstenedione to testosterone, highlighting its significant role in activating the 11-oxygenated pathway. researchgate.net

Table 2: Enzymatic Reactions and Substrate Specificity

| Enzyme | Reaction Type | Substrate | Product | Reversibility |

| CYP11B1 | Hydroxylation | Androstenedione | 11β-Hydroxyandrostenedione (11OHA4) | Irreversible |

| 11β-HSD2 | Dehydrogenation | 11β-Hydroxyandrostenedione (11OHA4) | 11-Ketoandrostenedione (11KA4) | Primarily unidirectional physiology.org |

| 11β-HSD1 | Reduction (primarily) | 11-Ketoandrostenedione (11KA4) | 11β-Hydroxyandrostenedione (11OHA4) | Reversible oup.comnih.gov |

| AKR1C3 | Reduction | 11-Ketoandrostenedione (11KA4) | 11-Ketotestosterone (11KT) | Considered activating step |

Role of Co-factor Dependencies in 11-Oxygenated Steroid Metabolism

The activity and directionality of the hydroxysteroid dehydrogenase enzymes are critically dependent on the availability of specific co-factors.

The 11β-HSD enzymes catalyze the interconversion of 11-hydroxy and 11-keto steroids using nicotinamide (B372718) adenine (B156593) dinucleotide (NAD⁺) or nicotinamide adenine dinucleotide phosphate (B84403) (NADP⁺) as co-factors. wikipedia.org

11β-HSD2 functions as a high-affinity NAD⁺-dependent dehydrogenase. physiology.org The high intracellular ratio of NAD⁺ to its reduced form, NADH, favors the dehydrogenase activity of 11β-HSD2, driving the conversion of 11β-hydroxysteroids to 11-ketosteroids.

In contrast, 11β-HSD1 utilizes NADP⁺ for its dehydrogenase activity and NADPH for its reductase activity. nih.gov The direction of the reaction catalyzed by 11β-HSD1 in a specific cellular environment is largely influenced by the co-localization with hexose-6-phosphate dehydrogenase (H6PDH). nih.gov H6PDH is an enzyme located in the endoplasmic reticulum lumen that generates NADPH. nih.gov This local production of NADPH provides the necessary reducing power for 11β-HSD1 to act as a reductase, for instance, converting cortisone to cortisol or 11KA4 to 11OHA4. oup.comnih.gov The functional coupling of H6PDH and 11β-HSD1 is therefore a key determinant of glucocorticoid and 11-oxyandrogen activation within cells. nih.gov

Androgen Receptor Interactions and Biological Activity of 11 Oxygenated C19 Steroids

Androgen Receptor Agonism of 11-Ketotestosterone (B164220) and 11-Ketodihydrotestosterone (B1662675)

Both 11-ketotestosterone (11KT) and its 5α-reduced metabolite, 11-ketodihydrotestosterone (11KDHT), are confirmed agonists of the human androgen receptor (AR). nih.govnih.gov Studies have demonstrated that they are not only capable of binding to the AR but are also potent and effective in activating it. cansa.org.zaresearchgate.net This activation leads to the transcription of AR-regulated genes and can stimulate cellular processes like proliferation in androgen-dependent cells. nih.govnih.govnih.gov

11KT has been shown to activate the AR with a potency similar to that of the classic androgen, testosterone (B1683101). oup.comnih.gov In various in vitro models, including luciferase reporter assays, 11KT induces AR-mediated transactivation effectively. nih.govoup.com

Comparative Androgenic Potency of 11-Oxygenated Androgens Relative to Classic Androgens

The androgenic potency of 11-oxygenated androgens has been extensively compared to classic androgens like testosterone (T) and dihydrotestosterone (B1667394) (DHT). These comparisons typically rely on in vitro assays that measure the concentration of the steroid required to achieve a half-maximal response (EC50) in activating the androgen receptor.

Studies consistently show that 11KT is a potent androgen, with an activity level often similar to or slightly less than that of testosterone. nih.govbioscientifica.com In contrast, 11KDHT is recognized as a highly potent androgen, with an androgenic activity comparable to or greater than that of DHT. oup.comnih.govbioscientifica.com

One study found that in an AR reporter assay, testosterone and 11KT displayed subnanomolar affinity for the wild-type androgen receptor, with EC50 values of 0.22 nmol/L and 0.74 nmol/L, respectively. nih.gov Another study reported an EC50 of 1.35 nM for 11KDHT for the human AR. medchemexpress.com Furthermore, research has indicated that 11KT and 11KDHT are metabolized at a significantly lower rate compared to T and DHT, which may contribute to their increased activity and suggests they can remain active for longer periods. nih.govcansa.org.za

The following interactive table provides a summary of the comparative potencies of these androgens based on data from scientific literature.

| Compound | EC50 (nmol/L) | Relative Potency (Testosterone = 100%) | Cell Model/Assay |

| Testosterone | 0.22 | 100% | AR Reporter Assay |

| 11-Ketotestosterone | 0.74 | ~30% | AR Reporter Assay |

| Dihydrotestosterone | Potent, often used as a benchmark | Higher than Testosterone | Various Assays |

| 11-Ketodihydrotestosterone | 1.35 | Comparable to or greater than DHT | AR Reporter Assay |

Note: The values and relative potencies are derived from different studies and experimental conditions, and thus provide an approximate comparison. nih.govmedchemexpress.com

Mechanisms of Androgenic Signaling Modulation by 11-Oxygenated C19 Steroids

The primary mechanism by which 11-oxygenated C19 steroids exert their effects is through direct interaction with the androgen receptor (AR). oup.comfrontiersin.org Upon binding, these androgens induce a conformational change in the AR, prompting its translocation to the cell nucleus. nih.gov Inside the nucleus, the steroid-receptor complex binds to specific DNA sequences known as androgen response elements (AREs), which are located in the promoter regions of target genes. plos.org This binding event initiates the assembly of the transcriptional machinery, leading to the modulation of gene expression. nih.govnih.gov

The defining structural feature of this class of androgens is the oxygen atom at the C11 position. This modification influences how the steroid binds to the AR and the resulting stability and activity of the receptor complex. This can lead to differential recruitment of co-regulatory proteins (coactivators and corepressors) compared to classic androgens, thereby fine-tuning the androgenic signal. bioscientifica.com

Metabolism is also a key factor in modulating their signaling. The conversion of the less potent precursor, 11OHA4, to the active androgen 11KT occurs in peripheral tissues. oup.com Subsequently, 11KT can be converted to the highly potent 11KDHT. frontiersin.orgmdpi.com This enzymatic conversion can amplify the androgenic signal within specific tissues. bioscientifica.com Interestingly, some AR mutations found in conditions like castration-resistant prostate cancer can alter the receptor's sensitivity to these steroids. For instance, the H875Y mutation selectively increases the AR's sensitivity to 11KT, positioning it as a more prominent activator in that context. nih.gov

Advanced Analytical Methodologies for 11 Oxygenated C19 Steroid Research

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Simultaneous Quantification of Steroids

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the preferred method for the simultaneous analysis of multiple steroids, including 11-oxygenated androgens. nih.govresearchgate.net This technique offers high sensitivity and specificity, allowing for the accurate measurement of a wide range of steroid hormones in a single run. nih.govnih.govmdpi.com

Researchers have developed robust and high-throughput LC-MS/MS methods capable of quantifying a comprehensive panel of steroids from various biological matrices, such as plasma and serum. nih.govnih.govnih.gov For instance, one method allows for the simultaneous quantification of 32 steroids, including nineteen C19-steroids like 11-ketotestosterone (B164220) and 11β-hydroxyandrostenedione. nih.gov Another developed method can measure seven androgens, including 11-ketotestosterone and 11β-hydroxytestosterone, from a small plasma sample. mdpi.com

These methods often involve a simple sample preparation step, such as protein precipitation or liquid-liquid extraction, followed by rapid chromatographic separation. nih.govnih.govfrontiersin.org The use of techniques like online solid-phase extraction (SPE) can further streamline the process, making it suitable for high-throughput analysis in routine laboratory settings. nih.govnih.gov The sensitivity of these methods is remarkable, with lower limits of quantification often falling well below the endogenous ranges of these steroids. nih.govnih.gov

The ability to measure multiple steroids at once, including 11-oxygenated androgens and their precursors, provides a comprehensive view of the steroid profile. nih.govnih.govnih.gov This is particularly valuable in research related to conditions of androgen excess, where the ratios of different androgens can be important diagnostic and monitoring markers. nih.govnih.govnih.gov

Table 1: Examples of Steroids Quantified by LC-MS/MS Methods

| Steroid Class | Examples of Quantified Steroids |

|---|---|

| C19 Steroids | Testosterone (B1683101), Dihydrotestosterone (B1667394), 11-Ketodihydrotestosterone (B1662675), 11β-Hydroxyandrostenedione, 11-Ketotestosterone, Dehydroepiandrosterone (B1670201), Androstenedione (B190577) |

| C18 Steroids | Estrone, Estradiol |

| C21 Steroids | Cortisol, Cortisone (B1669442), Progesterone (B1679170), 17-Hydroxyprogesterone |

Gas Chromatography-Mass Spectrometry (GC-MS/MS) Techniques in Steroid Profiling

Gas chromatography-mass spectrometry (GC-MS), particularly when coupled with tandem mass spectrometry (GC-MS/MS), is a powerful tool for comprehensive steroid profiling. oup.com This technique offers excellent chromatographic resolution, which is essential for separating the numerous and structurally similar steroid isomers found in biological samples. researchgate.netmdpi.com

GC-MS/MS has been instrumental in defining the normal and disordered steroidome. oup.com It is frequently used for the quantitative analysis of urinary steroid metabolites, providing valuable insights into the production and metabolism of androgens, including those from the 11-oxygenated pathway. core.ac.uk For example, urinary levels of 11β-hydroxyandrosterone, a major metabolite of the 11-oxygenated C19 steroid pathway, can be accurately measured using GC-MS. nih.govcore.ac.uk

While LC-MS/MS has gained prominence, GC-MS/MS remains a vital complementary technique, especially for "discovery tool" applications in steroidomics. oup.com The detailed fragmentation patterns obtained with electron ionization (EI) in GC-MS can aid in the identification of unknown steroid metabolites. mdpi.com However, GC-MS methods typically require a derivatization step to make the steroids volatile enough for analysis, which can add to the sample preparation time. oup.com

Recent advancements, such as the use of dynamic multiple reaction monitoring (dMRM) in GC-MS/MS, have enhanced the sensitivity and selectivity of steroid detection. mdpi.com These methods allow for the profiling of a wide range of endogenous steroids in various biological matrices. mdpi.com

Isotope Ratio Mass Spectrometry (IRMS) for Endogenous/Exogenous Origin Determination in Steroid Research

Gas chromatography-combustion-isotope ratio mass spectrometry (GC-C-IRMS) is the definitive technique for distinguishing between endogenous steroids and their synthetic counterparts. nih.gov This method measures the ratio of carbon-13 to carbon-12 (¹³C/¹²C) in a steroid molecule. nih.gov Since synthetic steroids are typically derived from plant sources with a different ¹³C/¹²C ratio than endogenous human steroids, IRMS can unequivocally determine the origin of a particular steroid. nih.gov

This technique is of paramount importance in anti-doping control to detect the illicit use of endogenous anabolic androgenic steroids. nih.govd-nb.infonih.gov In the context of 11-oxygenated C19 steroid research, IRMS can be used to investigate the metabolism of administered steroids and confirm whether certain metabolites are derived from an exogenous source. ebi.ac.uk For example, studies have used IRMS to confirm that 7-keto-DHEA does not convert to DHEA in the body. ebi.ac.uksci-hub.se

The development of IRMS methods for specific 11-oxygenated androgens, such as 11-ketotestosterone, is crucial for understanding their metabolism and for developing robust anti-doping tests. nih.gov These methods involve sophisticated sample preparation, often including high-performance liquid chromatography (HPLC) purification, to isolate the target steroid before IRMS analysis. ebi.ac.uk

Despite its power, the application of GC-C-IRMS is limited by the expensive instrumentation, complex sample preparation, and the need for specialized expertise. nih.gov

Challenges and Considerations in Comprehensive Steroidome Analysis for Research Applications

Comprehensive analysis of the steroidome, which encompasses all steroids present in a biological system, presents several analytical challenges. nih.govresearchgate.netresearchgate.net These challenges stem from the inherent complexity of the steroid molecular family and the nature of biological samples. researchgate.net

A primary challenge is the vast dynamic range of steroid concentrations in biological fluids, with some steroids present at much lower levels than others. nih.govresearchgate.net This requires analytical methods with high sensitivity and a wide linear range. Furthermore, the presence of numerous isobaric steroids (molecules with the same mass) necessitates high chromatographic separation and/or high-resolution mass spectrometry to ensure accurate identification and quantification. nih.govresearchgate.net

Sample preparation is another critical consideration. nih.govresearchgate.net The extraction of steroids from complex matrices like plasma or tissue must be efficient and reproducible. researchgate.net Moreover, the potential for matrix effects, where other components in the sample interfere with the ionization of the target steroids, must be carefully evaluated and minimized. researchgate.net

The lack of commercially available certified reference materials for many steroid metabolites, including some 11-oxygenated species, can also hinder the development and validation of quantitative assays. nih.govresearchgate.net Additionally, the nomenclature of steroids can be complex and sometimes inconsistent, which can create confusion. researchgate.net

Finally, biological factors such as age, sex, and diurnal rhythm significantly influence steroid levels, making the establishment of robust reference ranges a complex task that requires careful consideration in study design and data interpretation. researchgate.netnih.gov Overcoming these challenges is essential for advancing our understanding of the role of 11-Ketodehydroepiandrosterone and other steroids in health and disease.

Comparative and Evolutionary Biochemistry of 11 Oxygenated C19 Steroids

Phylogenetic Distribution and Androgenic Roles Across Vertebrate Species

The presence and physiological significance of 11-oxygenated C19 steroids, including 11-ketodehydroepiandrosterone, exhibit remarkable diversity across the vertebrate lineage. While once considered primarily as byproducts of adrenal steroidogenesis in mammals, these compounds are now recognized as potent androgens in various species, with their roles and prominence varying significantly with evolutionary history.

For decades, 11-oxygenated androgens, particularly 11-ketotestosterone (B164220) (11KT), have been established as crucial testicular androgens in teleost fishes. escholarship.orgnih.gov In these species, 11KT is a potent androgen, often more so than testosterone (B1683101), and plays a key role in inducing male sexual behavior, spermatogenesis, and even female-to-male sex reversal. escholarship.orgnih.gov The production of 11-oxyandrogens in teleosts is primarily a gonadal process, owing to the expression of 11β-hydroxylase in the testes. escholarship.org

In contrast, the significance of 11-oxygenated steroids in mammals, including humans, has only been appreciated more recently. escholarship.orgnih.gov In primates, including humans, rhesus macaques, baboons, and chimpanzees, 11-oxygenated androgens are present in circulation, with 11β-hydroxyandrostenedione (11OHA4) being the most abundant. nih.gov Unlike in fish, serum concentrations of 11KT are similar in both male and female primates, despite significantly higher testosterone levels in males. nih.gov This suggests that in primates, the production of 11KT is not primarily dependent on the testes but likely arises from the peripheral metabolism of adrenal-derived precursors like 11OHA4. escholarship.orgnih.gov The adrenal glands of Old World primates, including the zona reticularis, are the primary sites for the synthesis of dehydroepiandrosterone (B1670201) (DHEA) and its sulfated form (DHEAS), which serve as precursors. escholarship.org

Studies on other vertebrate groups reveal a more varied picture. Research has shown that the adrenal production of C19 steroids is minimal or absent in common laboratory and domestic animals such as mice, rats, hamsters, pigs, guinea pigs, dogs, sheep, and cattle. escholarship.orgnih.gov However, circulating 11-oxygenated androgens have been detected in pigs and guinea pigs. nih.gov

In birds, such as the song sparrow, dehydroepiandrosterone (DHEA) is present in the plasma and is thought to be a key precursor for the synthesis of active sex steroids in the brain, particularly during the non-breeding season when testicular androgen production is low. nih.gov This neuro-synthesis of androgens from circulating DHEA allows for the maintenance of territorial aggression year-round. nih.gov While direct measurements of this compound are not the focus of this study, the importance of DHEA as a precursor highlights a conserved pathway that could potentially lead to various androgenic metabolites in different tissues.

The table below summarizes the presence and primary production sites of 11-oxygenated androgens in different vertebrate classes.

| Vertebrate Class | Presence of 11-Oxygenated Androgens | Primary Production Site(s) | Key Androgenic Roles |

| Teleost Fishes | High levels, especially 11KT | Gonads (Testes) | Induction of male sexual behavior, spermatogenesis, sex reversal. escholarship.orgnih.gov |

| Amphibians | Data limited, but neurosteroid synthesis from precursors like DHEA is known. nih.gov | Likely varied, with potential for neuro-synthesis. | Regulation of locomotor activity and reproductive behaviors. nih.gov |

| Reptiles | Data limited. | To be determined. | To be determined. |

| Birds (Aves) | DHEA present as a key precursor for neuro-steroids. nih.gov | Adrenal glands and potentially gonads. nih.gov | Maintenance of non-breeding season aggression via neuro-synthesis of sex steroids. nih.gov |

| Mammals (Primates) | Present, with 11OHA4 being most abundant. nih.gov | Adrenal glands, with peripheral conversion to active androgens. escholarship.orgnih.gov | Contribute to the overall androgen pool, with implications for various physiological and pathological conditions. nih.govresearchgate.net |

| Mammals (Non-primates) | Negligible to low in many common species (e.g., rodents, cattle). escholarship.orgnih.gov | Adrenal production is minimal. | Generally considered to have a minor androgenic role in these species. |

Evolutionary Divergence in 11-Oxygenation and Androgen Production Pathways in Different Organisms

The evolutionary history of androgen production is marked by significant divergence in the pathways leading to active hormones. The "classical" pathway of androgen biosynthesis originates from cholesterol and proceeds through progesterone (B1679170) and androstenedione (B190577) to produce testosterone. researchgate.netguoncologynow.com However, "alternative" or "backdoor" pathways have been identified, which can produce potent androgens like dihydrotestosterone (B1667394) (DHT) without testosterone as an intermediate. researchgate.net The 11-oxygenation pathway represents another critical axis of divergence in androgen synthesis.

The capacity for 11-oxygenation of C19 steroids appears to be an ancient feature in vertebrates, but its physiological role and the primary tissues involved have evolved considerably. The key enzyme responsible for introducing the 11-oxygen function is 11β-hydroxylase (CYP11B). researchgate.net

In teleost fishes, the expression of a specific 11β-hydroxylase isoform in the gonads is the cornerstone of their androgen production, making 11-ketotestosterone a primary and potent androgen. escholarship.org This represents a clear evolutionary path where the 11-oxygenation pathway is central to male reproductive physiology.

In contrast, the evolution of this pathway in mammals took a different turn. While the adrenal glands in mammals retain the enzymatic machinery for 11-hydroxylation, its primary role is in glucocorticoid synthesis (e.g., cortisol). genome.jp The production of 11-oxygenated androgens in the adrenal gland has been historically viewed as a secondary function. However, recent evidence highlights that adrenal-derived 11OHA4 is a significant precursor for the peripheral synthesis of potent androgens like 11-ketotestosterone and 11-ketodihydrotestosterone (B1662675). nih.govresearchgate.net This signifies an evolutionary shift where the final activation of these androgens occurs in peripheral tissues rather than the primary steroidogenic organs. This divergence is particularly pronounced in primates, which have a distinct adrenal zona reticularis responsible for producing large amounts of DHEA and its precursors. escholarship.org

The enzymes responsible for the interconversion of these steroids also show evolutionary diversification. For instance, aldo-keto reductase 1C3 (AKR1C3) is a key enzyme in the peripheral conversion of androgen precursors into active androgens in humans. researchgate.net The evolution and tissue-specific expression of such enzymes have played a crucial role in shaping the androgenic landscape in different species.

Furthermore, the evolution of oxygen-sensing mechanisms in animals may have influenced the evolution of oxygen-dependent enzymatic pathways like steroid 11-oxygenation. The rise in atmospheric oxygen over geological time was a major driver of animal evolution, leading to the development of complex respiratory and metabolic systems. nih.govnih.govfrontiersin.org The enzymes involved in steroid hydroxylation, including those in the cytochrome P450 superfamily, are oxygen-dependent. It is plausible that the diversification of these enzymes and their roles in steroidogenesis was linked to the evolving oxygen environment and the metabolic capabilities of different vertebrate lineages.

The table below outlines the key enzymatic steps and their evolutionary significance in the 11-oxygenation pathway.

| Enzymatic Step | Enzyme Family | Evolutionary Significance |

| 11β-Hydroxylation of Androstenedione | Cytochrome P450 (CYP11B) | A key branching point in steroidogenesis. In teleost gonads, it leads to the primary androgen 11KT. escholarship.org In mammalian adrenals, it is a step towards both glucocorticoids and 11-oxygenated androgen precursors. nih.govresearchgate.net |

| Conversion of 11β-hydroxyandrostenedione to 11-ketoandrostenedione | 11β-hydroxysteroid dehydrogenase type 2 (HSD11B2) | This conversion is a critical step in the formation of 11-keto androgens. researchgate.net The tissue-specific expression of this enzyme influences the local androgenic environment. |

| Reduction of 11-ketoandrostenedione to 11-ketotestosterone | Aldo-keto reductases (e.g., AKR1C3) | Represents a key activation step in peripheral tissues in mammals, highlighting a shift from gonadal to peripheral androgen activation. researchgate.net |

| Synthesis of DHEA | Cytochrome P450 (CYP17A1), 3β-hydroxysteroid dehydrogenase (HSD3B) | The high-level production of DHEA in the primate adrenal zona reticularis provides a substantial pool of precursors for both classical and 11-oxygenated androgen pathways. escholarship.org |

In Vitro and Animal Model Investigations of 11 Oxygenated C19 Steroids

Cell-Based Studies on Biosynthesis and Metabolism of 11-Oxygenated C19 Steroids

In vitro studies utilizing cell-based models have been instrumental in elucidating the biosynthetic pathways and metabolic fate of 11-oxygenated C19 steroids, including 11-Ketodehydroepiandrosterone (11-Keto-DHEA). These investigations have revealed the enzymatic machinery responsible for their production and interconversion.

The adrenal glands are the primary site of 11-oxygenated androgen production. researchgate.net The initial step involves the conversion of androstenedione (B190577) (A4) to 11β-hydroxyandrostenedione (11OHA4) by the enzyme 11β-hydroxylase (CYP11B1). researchgate.netnih.gov While once considered a minor metabolite, recent evidence has established 11OHA4 as a key precursor in the 11-oxygenated steroid pathway. nih.govexlibrisgroup.com

Subsequent metabolism of 11OHA4 leads to the formation of other 11-oxygenated androgens. The enzyme 11β-hydroxysteroid dehydrogenase type 2 (HSD11B2) catalyzes the conversion of 11OHA4 to 11-ketoandrostenedione (11KA4). researchgate.net Furthermore, 11OHA4 can be peripherally metabolized to the potent androgen 11-ketotestosterone (B164220) (11KT). exlibrisgroup.comoup.com In vitro studies have demonstrated that 11KT possesses androgenic activity comparable to testosterone (B1683101). nih.govoup.com

The interconversion between 11-hydroxy and 11-keto forms is a critical aspect of their metabolism, regulated by 11β-hydroxysteroid dehydrogenases. researchgate.net Specifically, HSD11B1 can convert 11KT back to 11β-hydroxytestosterone (11OHT). oup.com Cell-based androgen screening models have been developed to assess the biological activity of these compounds. nih.govjst.go.jp

Studies using cell lysates have shown that 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) can catalyze both the reduction of cortisone (B1669442) to cortisol and the interconversion of C7-ketone and C7-hydroxyl groups on dehydroepiandrosterone (B1670201) (DHEA). nih.govsemanticscholar.org The directionality of these reactions is influenced by the availability of the cofactor NADPH, which is generated by hexose-6-phosphate dehydrogenase (H6PDH) in intact cells. nih.govsemanticscholar.org

In studies with Siberian sturgeon, ovarian incubations with radiolabeled precursors demonstrated the synthesis of testosterone from 17-hydroxyprogesterone and 11-ketotestosterone from androstenedione, with 11β-hydroxyandrostenedione and 11β-hydroxytestosterone suggested as intermediates. nih.gov Additionally, interrenal tissue and blood cells were capable of synthesizing 11-oxygenated androgens from cortisol and androstenedione. nih.gov

Table 1: Key Enzymes and Conversions in 11-Oxygenated C19 Steroid Metabolism

| Enzyme | Precursor | Product |

|---|---|---|

| 11β-hydroxylase (CYP11B1) | Androstenedione (A4) | 11β-hydroxyandrostenedione (11OHA4) |

| 11β-hydroxysteroid dehydrogenase type 2 (HSD11B2) | 11β-hydroxyandrostenedione (11OHA4) | 11-ketoandrostenedione (11KA4) |

| Peripheral enzymes | 11β-hydroxyandrostenedione (11OHA4) | 11-ketotestosterone (11KT) |

| 11β-hydroxysteroid dehydrogenase type 1 (HSD11B1) | 11-ketotestosterone (11KT) | 11β-hydroxytestosterone (11OHT) |

Animal Model Research on Endogenous Levels and Metabolic Interventions of 11-Oxygenated Androgens

Animal models have provided valuable insights into the endogenous levels and physiological significance of 11-oxygenated androgens across different species. While these steroids are recognized as important in teleost fish, their presence and roles in mammals are more varied. nih.gov

Comprehensive analysis across 18 animal species revealed that significant levels of circulating 11-oxygenated androgens are present in primates, pigs, and guinea pigs, but are negligible or absent in common laboratory animals like mice and rats. nih.gov In male trout, notable amounts of circulating 11-oxygenated androgens, particularly 11-ketotestosterone (11KT), are observed, suggesting a gonadal origin. nih.gov In contrast, in primates, circulating 11KT levels are comparable between sexes, indicating that its production is not primarily dependent on the testes and likely arises from the peripheral metabolism of adrenal-derived precursors. nih.gov

Studies on mouse models of polycystic ovary syndrome (PCOS) have utilized androgenic steroids like testosterone and DHT to induce reproductive and metabolic phenotypes. mdpi.com However, the use of 11-oxygenated androgens in these models is a more recent development, aiming to better understand their specific contributions to the pathophysiology of conditions like PCOS. mdpi.com

Research in cows and sows has shown the presence of androgenic substances other than testosterone and dihydrotestosterone (B1667394) in feces, with increasing concentrations of C19-steroids towards the end of pregnancy. wtm.at This suggests placental production of these steroids or their precursors. wtm.at

Metabolic intervention studies in animal models are beginning to explore the effects of manipulating 11-oxygenated androgen levels. For instance, in a mouse model, the interplay between 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) and hexose-6-phosphate dehydrogenase (H6PDH) has been shown to be crucial in regulating the balance between glucocorticoids and neurosteroids derived from DHEA. nih.gov Mice lacking H6PDH are unable to convert 11-dehydrocorticosterone (B106187) to corticosterone, highlighting the importance of this enzyme in providing the necessary cofactor for 11β-HSD1 reductase activity. nih.gov

Table 2: Circulating Levels of 11-Oxygenated Androgens in Various Animal Species

| Species | Presence of Circulating 11-Oxygenated Androgens | Key Findings |

|---|---|---|

| Primates (Rhesus macaque, baboon, chimpanzee) | Significant | 11OHA4 is consistently the most abundant; 11KT levels are similar in males and females. nih.gov |

| Pigs | Significant | Circulating concentrations range from 0.1 to 10 nM. nih.gov |

| Guinea Pigs | Significant | Circulating concentrations range from 0.1 to 10 nM. nih.gov |

| Mice | Negligible/Absent | Adrenal production is minimal. nih.gov |

| Rats | Negligible/Absent | Adrenal production is minimal. nih.gov |

| Trout (Male) | Notable | Consistent with gonadal origin. nih.gov |

Identified Research Gaps and Future Directions in 11 Oxygenated C19 Steroid Science

Further Elucidation of Undefined Metabolic Routes and Intermediates within the 11-Oxygenated Pathway

The primary pathway for the synthesis of 11-oxyandrogens originates from the adrenal glands. nih.gov The adrenal-specific enzyme cytochrome P450 11β-hydroxylase (CYP11B1) converts androstenedione (B190577) and testosterone (B1683101) into 11β-hydroxyandrostenedione (11OHA4) and 11β-hydroxytestosterone (11OHT), respectively. nih.govnih.gov These are then peripherally metabolized to the more potent 11-ketoandrostenedione (11KA4) and 11-ketotestosterone (B164220) (11KT). nih.govresearchgate.net

However, our understanding of the complete metabolic fate of these steroids is still evolving. While the liver is a primary site for steroid metabolism, the precise hepatic metabolism of 11-oxygenated androgens and the subsequent urinary metabolite excretion have not been fully characterized. bham.ac.uk Recent studies have identified 11-ketoandrosterone (11KAn) as a urinary metabolite of 11-oxygenated androgens that does not overlap with glucocorticoid metabolism, making it a potentially specific biomarker. bham.ac.uk Further research is needed to identify other unique metabolites and to understand the contribution of peripheral tissues to the final urinary steroid profile. bham.ac.uk The potential for alternative or "backdoor" pathways in the formation of potent androgens like 11-ketodihydrotestosterone (B1662675) (11KDHT) from various precursors is an area that warrants deeper exploration. birmingham.ac.uknih.gov

In-depth Enzymatic Characterization and Regulatory Mechanisms for 11-Oxygenated Steroid Synthesis

The synthesis of 11-oxyandrogens is dependent on a series of enzymatic reactions. The initial and rate-limiting step is catalyzed by CYP11B1 in the adrenal cortex. researchgate.netoup.com The subsequent conversions are carried out by enzymes such as 11β-hydroxysteroid dehydrogenase type 2 (11βHSD2) and aldo-keto reductase 1C3 (AKR1C3) in peripheral tissues. oup.comnih.gov The expression and activity of these enzymes are crucial in determining the circulating levels of different 11-oxyandrogens.

While the key enzymes have been identified, a more in-depth characterization of their kinetics, substrate preferences, and tissue-specific regulation is required. For instance, the catalytic efficiency of AKR1C3 is significantly higher for 11KA4 than for androstenedione, highlighting its important role in generating potent 11-oxyandrogens. nih.gov The regulation of these enzymes, particularly in pathological conditions like polycystic ovary syndrome (PCOS) where increased AKR1C3 transcription is observed, needs further investigation. nih.gov The synthesis of 11-oxyandrogens is under the control of the hypothalamic-pituitary-adrenal (HPA) axis via adrenocorticotropic hormone (ACTH), which regulates CYP11B1. oup.com However, the finer points of this regulation and the potential influence of other factors on the expression and activity of the enzymes in this pathway are not fully understood.

| Enzyme | Function in 11-Oxygenated Pathway | Location |

| CYP11B1 | Converts androstenedione and testosterone to 11OHA4 and 11OHT | Adrenal Gland |

| 11βHSD2 | Oxidizes 11OHA4 and 11OHT to 11KA4 and 11KT | Kidney, other peripheral tissues |

| AKR1C3 | Converts 11KA4 to 11KT | Adipose tissue, other peripheral tissues |

| SRD5A | Can utilize 11-oxygenated derivatives as substrates | Various peripheral tissues |

Development of Advanced Methodologies for Enhanced Detection and Quantification in Research

The resurgence of interest in 11-oxyandrogens has been largely driven by the development of advanced analytical techniques, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS). nih.gov These methods have enabled the accurate measurement of these steroids in various biological matrices. mdpi.comresearchgate.net However, there are still challenges to overcome. Many current LC-MS/MS methods require extensive sample preparation, including derivatization, which can be time-consuming and not ideal for high-throughput analysis in a clinical setting. mdpi.comresearchgate.net

There is a need for the development of more streamlined and rapid analytical methods that can be easily implemented in routine clinical laboratories. mdpi.comresearchgate.net This includes online solid-phase extraction (SPE)-LC-MS/MS methods that reduce sample preparation time. mdpi.com Furthermore, the development of assays for a broader range of 11-oxygenated metabolites is necessary to gain a more comprehensive understanding of the 11-oxyandrogen metabolome. The availability of certified reference materials and participation in external quality assurance schemes will be crucial for the standardization of these assays across different laboratories.

| Steroid | Full Name |

| 11OHA4 | 11β-hydroxyandrostenedione |

| 11OHT | 11β-hydroxytestosterone |

| 11KA4 | 11-ketoandrostenedione |

| 11KT | 11-ketotestosterone |

| 11KDHT | 11-ketodihydrotestosterone |

Q & A

Q. What analytical methods are recommended for quantifying 11-KDHEA in biological samples?

Liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS) are the gold standards due to their high sensitivity and specificity. For LC-MS, electrospray ionization (ESI) in negative ion mode is preferred for detecting 11-KDHEA’s carbonyl groups, with deuterated internal standards (e.g., D₅-11-KDHEA) improving accuracy . GC-MS requires derivatization (e.g., methoxime-trimethylsilyl) to enhance volatility. Validation parameters (linearity, LOD/LOQ, recovery rates) must adhere to guidelines from the Cochrane Handbook for reproducibility .

Q. What is the biosynthetic pathway of 11-KDHEA in humans?

11-KDHEA is synthesized via the oxidation of dehydroepiandrosterone (DHEA) by 11β-hydroxysteroid dehydrogenase type 2 (11β-HSD2) in peripheral tissues, particularly the liver and kidneys. Isotopic tracer studies using ¹³C-labeled precursors confirm this pathway, with enzymatic activity quantified via in vitro assays (e.g., microsomal fractions incubated with NAD⁺) .

Q. How does 11-KDHEA interact with nuclear receptors in mechanistic studies?

Competitive binding assays (e.g., fluorescence polarization) and reporter gene assays (e.g., luciferase-based) are used to assess 11-KDHEA’s affinity for androgen receptors (AR) and glucocorticoid receptors (GR). Dose-response curves (0.1–100 µM) and co-transfection with receptor plasmids in HEK293 cells are standard .

Advanced Research Questions

Q. How can contradictory findings on 11-KDHEA’s metabolic effects be resolved?

Discrepancies (e.g., Villareal et al. (2004) vs. Finkelstein et al. (2013) on insulin sensitivity) may arise from variations in sample demographics (age, sex, baseline cortisol levels) or assay conditions (serum vs. tissue-specific measurements). A systematic review following PRISMA guidelines, including meta-regression to adjust for covariates, is recommended .

Q. What experimental designs mitigate confounding factors in 11-KDHEA clinical trials?

Randomized controlled trials (RCTs) should stratify participants by sex, adrenal status, and BMI. Crossover designs with washout periods (>4 weeks) reduce intra-individual variability. Blinded sample analysis and pre-registered protocols (ClinicalTrials.gov ) enhance validity .

Q. How do tissue-specific differences in 11-KDHEA metabolism affect in vivo studies?

Isotope dilution mass spectrometry (IDMS) paired with microdialysis in target tissues (e.g., adipose vs. muscle) can quantify local concentrations. Animal models (e.g., 11β-HSD2 knockout mice) reveal compensatory pathways, necessitating multi-omics integration (transcriptomics, metabolomics) .

Q. What are the challenges in synthesizing stable isotope-labeled 11-KDHEA for tracer studies?

Deuterium exchange at the C11 position requires controlled conditions (e.g., Pd/C catalysis under D₂ gas). Purity (>98%) must be verified via NMR (¹H, ¹³C) and high-resolution MS. Stability tests under physiological pH (7.4) and temperature (37°C) are critical .

Methodological Guidance

Q. How should researchers address variability in 11-KDHEA immunoassays?

Cross-reactivity with structurally similar steroids (e.g., 11-ketotestosterone) necessitates antibody validation via LC-MS cross-correlation. Bland-Altman plots and Deming regression assess agreement between methods .

Q. What statistical approaches are suitable for longitudinal 11-KDHEA studies?

Mixed-effects models account for repeated measures and missing data. Time-varying covariates (e.g., cortisol rhythms) require cosinor analysis. Power calculations (G*Power software) should assume moderate effect sizes (Cohen’s d = 0.5) .

Q. How to ethically handle personal health data in 11-KDHEA research?

Compliance with the Personal Health Information Privacy Act (PHIPA) mandates de-identification via anonymized codes. Data abstraction forms must exclude identifiers (e.g., names, addresses) and be stored in encrypted repositories .

Data Presentation Standards

- Tables : Include mean ± SEM, p-values adjusted for multiple comparisons (e.g., Benjamini-Hochberg), and effect sizes.

- Figures : Use box plots for distributional data and forest plots for meta-analyses. Label axes with SI units .

- Supplemental Data : Raw chromatograms, NMR spectra, and code for statistical analysis must be archived in FAIR-aligned repositories (e.g., Zenodo) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.